![molecular formula C17H15Cl2NO3 B4745739 1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4745739.png)
1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one
Overview
Description
1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one, also known as DCP-LA, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the family of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has also been reported to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, 1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been shown to have antitumor activity in various cancer cell lines.
Mechanism of Action
The exact mechanism of action of 1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one is not fully understood. However, it has been proposed that 1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one exerts its neuroprotective effects by modulating the activity of various signaling pathways involved in cell survival and death. 1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been shown to activate the Akt and ERK signaling pathways, which are known to promote cell survival and inhibit cell death. 1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has also been reported to inhibit the activation of the JNK and p38 MAPK pathways, which are involved in cell death and inflammation.
Biochemical and Physiological Effects:
1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. 1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, such as NADPH oxidase and xanthine oxidase. Additionally, 1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.
Advantages and Limitations for Lab Experiments
1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable under normal laboratory conditions. However, 1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous-based assays. Additionally, 1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been reported to have some cytotoxic effects at high concentrations, which can affect cell viability in vitro.
Future Directions
There are several future directions for the study of 1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one. One area of research is the development of new derivatives of 1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one with improved pharmacological properties, such as increased solubility and reduced cytotoxicity. Another area of research is the investigation of the molecular targets of 1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one and the signaling pathways involved in its neuroprotective and anti-inflammatory effects. Additionally, the potential therapeutic applications of 1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one in other disease conditions, such as diabetes and cardiovascular disease, should be explored.
properties
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(2,4-dimethoxyanilino)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-22-12-4-6-15(17(10-12)23-2)20-8-7-16(21)13-5-3-11(18)9-14(13)19/h3-10,20H,1-2H3/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJVWVSXTZJMIT-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=CC(=O)C2=C(C=C(C=C2)Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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